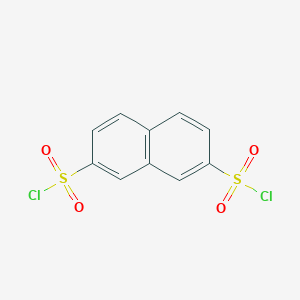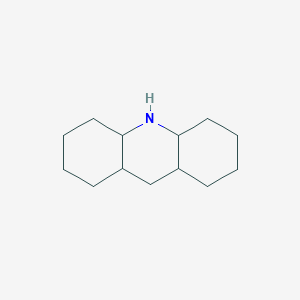
Tunodafil
Übersicht
Beschreibung
Tunodafil, auch bekannt als Yonkenafil, ist ein neuartiger Phosphodiesterase-5-Hemmer (PDE5). Es ist ein Analogon von Sildenafil, jedoch potenter. This compound wurde ursprünglich zur Behandlung von erektiler Dysfunktion entwickelt und wurde auf sein Potenzial untersucht, vor ischämischen Hirnschäden und Alzheimer-Krankheit zu schützen .
Wissenschaftliche Forschungsanwendungen
Tunodafil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying PDE5 inhibitors and their chemical properties.
Biology: It is used to study the biological effects of PDE5 inhibition, including its impact on cellular signaling pathways.
Medicine: this compound has potential therapeutic applications in treating erectile dysfunction, Alzheimer’s disease, and ischemic brain injury. .
Wirkmechanismus
- In ischemic brain injury, Tunodafil has been explored for its potential neuroprotective effects. By modulating cGMP levels, it may reduce neuronal damage and improve outcomes after stroke .
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
Tunodafil, as a PDE5 inhibitor, plays a significant role in biochemical reactions. It interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule involved in numerous cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting PDE5, it increases the levels of cGMP within cells, which can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons, increased cGMP levels can enhance synaptic plasticity, a key process in learning and memory .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger. The elevated cGMP levels can then exert various effects, including the activation of protein kinases that can phosphorylate specific target proteins, leading to changes in their activity and ultimately altering cell function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in a study involving Sprague-Dawley rats, this compound was administered at doses ranging from 4 to 32 mg/kg, and it was found to induce a dose-dependent decrease in infarct volume .
Metabolic Pathways
This compound is involved in the cGMP signaling pathway By inhibiting PDE5, it prevents the breakdown of cGMP, thereby influencing the metabolic flux of this pathway
Vorbereitungsmethoden
Die Synthese von Tunodafil umfasst mehrere Schritte, beginnend mit handelsüblichen Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche synthetische Wege mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Tunodafil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Modellverbindung zur Untersuchung von PDE5-Hemmern und ihren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die biologischen Wirkungen der PDE5-Hemmung zu untersuchen, einschließlich ihrer Auswirkungen auf zelluläre Signalwege.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von erektiler Dysfunktion, Alzheimer-Krankheit und ischämischem Hirnschaden. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Phosphodiesterase 5 (PDE5) hemmt, ein Enzym, das zyklisches Guanosinmonophosphat (cGMP) hydrolysiert. Durch die Hemmung von PDE5 erhöht this compound die cGMP-Spiegel, was zur Relaxation von glatten Muskelzellen und einem erhöhten Blutfluss führt. Dieser Mechanismus ist besonders relevant bei der Behandlung von erektiler Dysfunktion und ischämischem Hirnschaden. This compound moduliert auch die Neurogenese und synaptische Funktion, was zu seinen potenziellen therapeutischen Wirkungen bei der Alzheimer-Krankheit beitragen kann .
Vergleich Mit ähnlichen Verbindungen
Tunodafil ist anderen PDE5-Hemmern wie Sildenafil, Tadalafil und Vardenafil ähnlich. This compound ist potenter als Sildenafil und verfügt über einzigartige Eigenschaften, die es bei der Reduzierung von zerebralen Infarkten und neuronalen Schäden effektiv machen. Zu den ähnlichen Verbindungen gehören:
Sildenafil: Ein weiterer PDE5-Hemmer, der zur Behandlung der erektilen Dysfunktion eingesetzt wird.
Tadalafil: Ein PDE5-Hemmer mit einer längeren Halbwertszeit, der zur Behandlung der erektilen Dysfunktion und der pulmonalen arteriellen Hypertonie eingesetzt wird.
Vardenafil: Ein PDE5-Hemmer, der zur Behandlung der erektilen Dysfunktion mit einem ähnlichen Wirkmechanismus eingesetzt wird
Die einzigartige Potenz von this compound und seine potenziellen therapeutischen Wirkungen auf neurologische Erkrankungen heben es von diesen ähnlichen Verbindungen ab.
Eigenschaften
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDFMQMRASWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804518-63-6 | |
| Record name | Tunodafil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tunodafil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)




![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)





